molecular formula C18H15NO4 B5704233 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate

2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate

Cat. No. B5704233
M. Wt: 309.3 g/mol
InChI Key: OUKXOSHIHOIUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been found to have numerous applications in scientific research, particularly in the field of diabetes and metabolic disorders. In

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the inhibition of this compound. This compound is an enzyme that breaks down incretin hormones, which are important regulators of glucose metabolism. By inhibiting this compound, this compound increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects
This compound has been found to have numerous biochemical and physiological effects. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation. Additionally, it has been found to have beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing HDL cholesterol levels.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate in lab experiments is its specificity for this compound inhibition. This allows for precise manipulation of glucose metabolism and insulin secretion. However, one limitation of using this compound is its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are numerous future directions for the study of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate. One area of research is the development of more potent and selective this compound inhibitors. Additionally, studies are needed to investigate the long-term effects of this compound inhibition on glucose metabolism and insulin secretion. Finally, the potential applications of this compound in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, should be explored.
Conclusion
In conclusion, this compound is a promising compound with numerous applications in scientific research. Its specificity for this compound inhibition allows for precise manipulation of glucose metabolism and insulin secretion, making it a valuable tool for the study of diabetes and metabolic disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in the treatment of other metabolic disorders.

Synthesis Methods

The synthesis of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the reaction of phenylacetic acid with 2,5-diketopiperazine in the presence of a suitable catalyst. The reaction yields this compound as the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been extensively studied for its potential applications in the treatment of diabetes and metabolic disorders. It has been found to inhibit dipeptidyl peptidase-4 (this compound), an enzyme that plays a key role in glucose metabolism. By inhibiting this compound, this compound increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.

properties

IUPAC Name

[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)14-8-4-5-9-15(14)23-18(22)12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKXOSHIHOIUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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